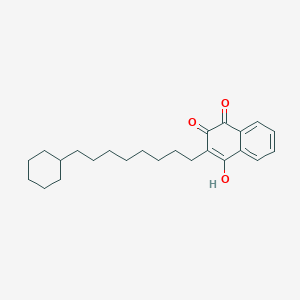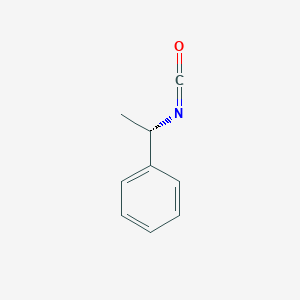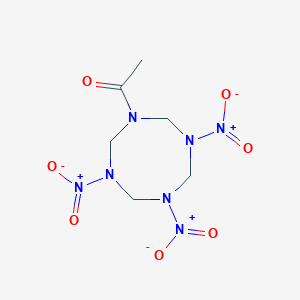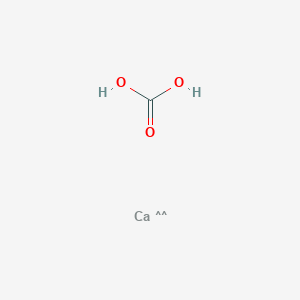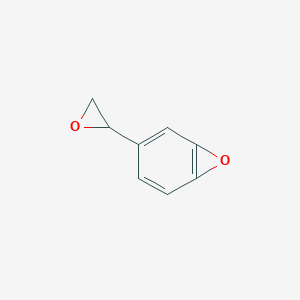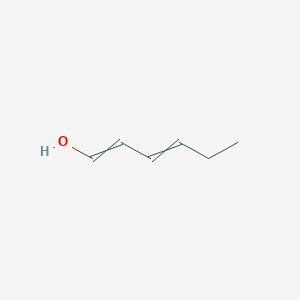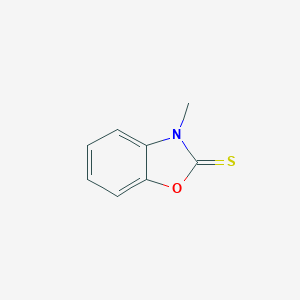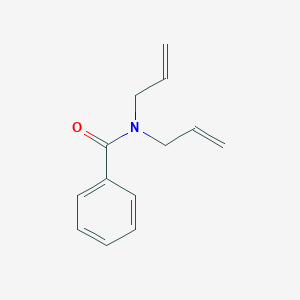
N,N-diallylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallylbenzamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 209.28 g/mol.
Wirkmechanismus
The mechanism of action of N,N-diallylbenzamide varies depending on its application. In drug discovery, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of Bcl-2. It has also been shown to inhibit cell proliferation by inducing G1 phase arrest and downregulating cyclin D1 and CDK4/6.
In material science, N,N-diallylbenzamide acts as a crosslinking agent by forming covalent bonds with other monomers or polymers, leading to the formation of a network structure.
Biochemische Und Physiologische Effekte
N,N-diallylbenzamide has been shown to have low toxicity in vitro and in vivo. In animal studies, it has been shown to have no significant adverse effects on body weight, organ weight, or hematological parameters. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N-diallylbenzamide is its versatility in various applications such as drug discovery, polymer chemistry, and material science. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N,N-diallylbenzamide. In drug discovery, further studies are needed to fully understand its mechanism of action and to optimize its anticancer and antifungal properties. In polymer chemistry, it can be further explored as a monomer for the synthesis of novel polymers with unique properties. In material science, it can be used as a crosslinking agent for the synthesis of hydrogels with improved properties such as biocompatibility and mechanical strength. Overall, N,N-diallylbenzamide has great potential for various applications and further studies are needed to fully explore its capabilities.
Synthesemethoden
N,N-diallylbenzamide can be synthesized through the reaction between benzamide and allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80-100°C. The product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N,N-diallylbenzamide has been studied for its potential applications in various fields such as polymer chemistry, drug discovery, and material science. It has been used as a monomer in the synthesis of polymers such as poly(N,N-diallylbenzamide-co-acrylic acid) and poly(N,N-diallylbenzamide-co-methacrylic acid), which have shown promising properties such as pH-responsive behavior and drug release capabilities.
In drug discovery, N,N-diallylbenzamide has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential as an antifungal agent, with promising results against Candida albicans.
In material science, N,N-diallylbenzamide has been used as a crosslinking agent for the synthesis of hydrogels with various applications such as drug delivery, tissue engineering, and wound healing.
Eigenschaften
CAS-Nummer |
10283-70-2 |
|---|---|
Produktname |
N,N-diallylbenzamide |
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C13H15NO/c1-3-10-14(11-4-2)13(15)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 |
InChI-Schlüssel |
WJUWKNWIOVQEEI-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
C=CCN(CC=C)C(=O)C1=CC=CC=C1 |
Andere CAS-Nummern |
10283-70-2 |
Synonyme |
N,N-diprop-2-enylbenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




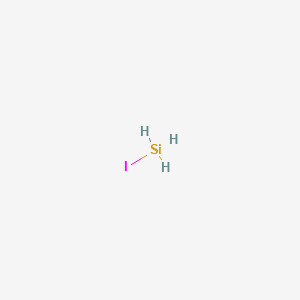
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
